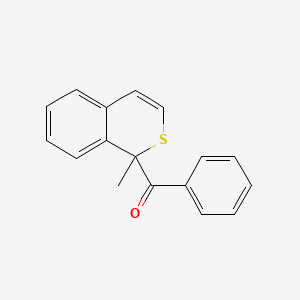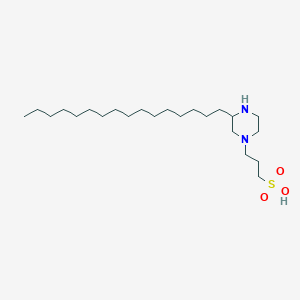
3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid is a chemical compound known for its unique structure and properties It consists of a piperazine ring substituted with a hexadecyl chain and a propane-1-sulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid typically involves the reaction of hexadecylamine with piperazine, followed by sulfonation. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and environmental sustainability.
化学反応の分析
Types of Reactions
3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used.
科学的研究の応用
3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an active pharmaceutical ingredient.
Industry: Utilized in the formulation of detergents, lubricants, and other industrial products.
作用機序
The mechanism of action of 3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid involves its interaction with molecular targets such as cell membranes and proteins. The hexadecyl chain allows it to integrate into lipid bilayers, while the sulfonic acid group can interact with various functional groups on proteins and other biomolecules. This dual functionality makes it a versatile compound in both biological and chemical contexts.
類似化合物との比較
Similar Compounds
- 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid
- 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES)
- N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid)
Uniqueness
Compared to similar compounds, 3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid stands out due to its long hexadecyl chain, which imparts unique hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
特性
CAS番号 |
90019-05-9 |
|---|---|
分子式 |
C23H48N2O3S |
分子量 |
432.7 g/mol |
IUPAC名 |
3-(3-hexadecylpiperazin-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C23H48N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-23-22-25(20-18-24-23)19-16-21-29(26,27)28/h23-24H,2-22H2,1H3,(H,26,27,28) |
InChIキー |
IJXRRAPFOSQTLY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC1CN(CCN1)CCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



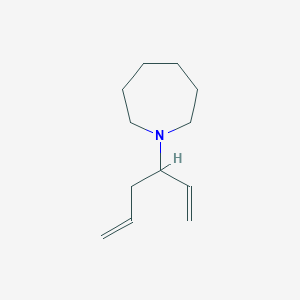
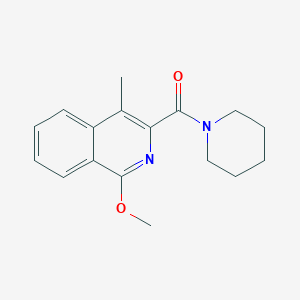
![Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14380014.png)
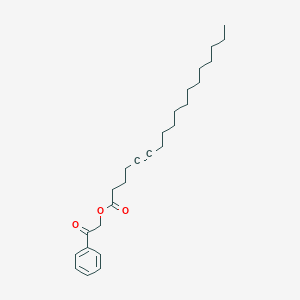
![9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate](/img/structure/B14380030.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide](/img/structure/B14380033.png)
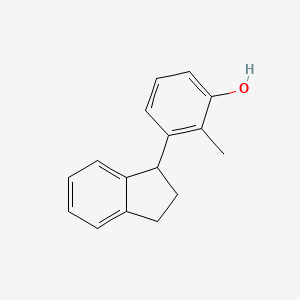
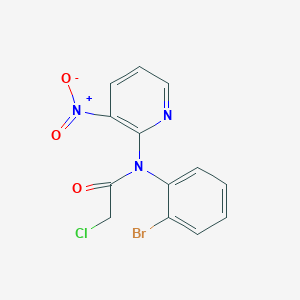
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide](/img/structure/B14380054.png)
![[1,2-Phenylenebis(methylene)]bis(triphenylstannane)](/img/structure/B14380055.png)

